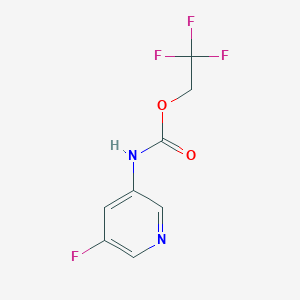

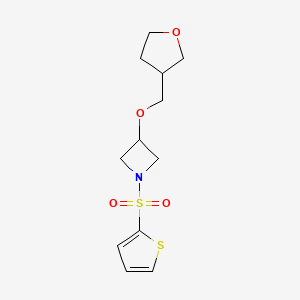

![molecular formula C21H24N2O2 B2597787 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole CAS No. 433702-49-9](/img/structure/B2597787.png)

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzimidazole derivatives have been studied for their inhibitive action against the corrosion of metals in acidic solutions. These compounds suppress both cathodic and anodic processes of metal corrosion by adsorbing onto the metal surface, suggesting potential applications in industrial metal preservation and protection (Khaled, 2003).

Antimicrobial Activity

Several benzimidazole derivatives exhibit significant antimicrobial activity. Research has shown that these compounds can be potent against a variety of bacterial and fungal strains, indicating their potential as lead compounds in developing new antimicrobial agents (Salahuddin, Mazumder, & Abdullah, 2017; Liu Jianhong, 2006).

Antioxidant Properties

Research on benzimidazole derivatives has also revealed their potential antioxidant properties, suggesting their usefulness in combating oxidative stress-related diseases. Some compounds have shown to inhibit lipid peroxidation in rat liver microsomes more effectively than standard antioxidants (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Chemotherapy of Alveolar Hydatid Disease

Benzimidazoles are widely used in the chemotherapy of alveolar hydatid disease (AHD), with some derivatives being evaluated for their biological effects against the causative agent, Echinococcus multilocularis metacestodes. Research suggests that certain prodrugs of benzimidazole can cause significant morphological damage to the parasite, indicating their potential in AHD treatment (Walchshofer, Delabre-Defayolle, Paris, & Pétavy, 1990).

Anticancer Activity

Benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. Some compounds exhibit significant inhibitory effects on cancer cell proliferation, making them potential candidates for anticancer drug development (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

Mecanismo De Acción

Target of action

Imidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that “(E)-1-(2,2-diethoxyethyl)-2-styryl-1H-benzo[d]imidazole” might interact with various targets in the body.

Mode of action

The mode of action of imidazole derivatives is often related to their ability to recognize and bind to different types of analytes . The specific interactions between “(E)-1-(2,2-diethoxyethyl)-2-styryl-1H-benzo[d]imidazole” and its targets would depend on the specific structure of the compound and the nature of the target.

Propiedades

IUPAC Name |

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-24-21(25-4-2)16-23-19-13-9-8-12-18(19)22-20(23)15-14-17-10-6-5-7-11-17/h5-15,21H,3-4,16H2,1-2H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVSUSHWJSWITJ-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

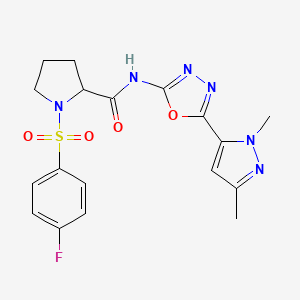

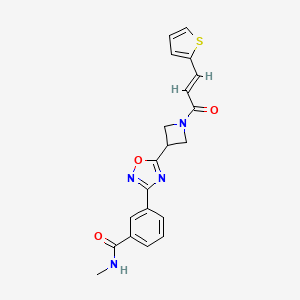

![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)

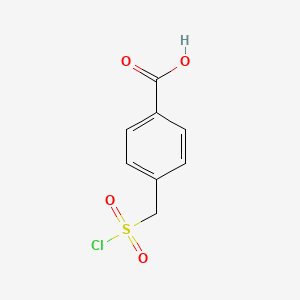

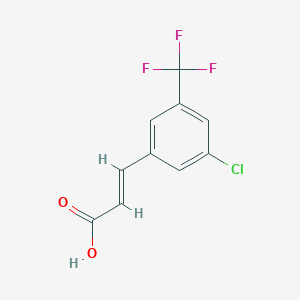

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2597714.png)

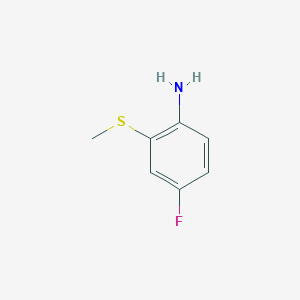

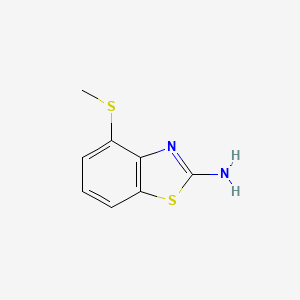

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597716.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2597723.png)

![3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597726.png)

![8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2597727.png)